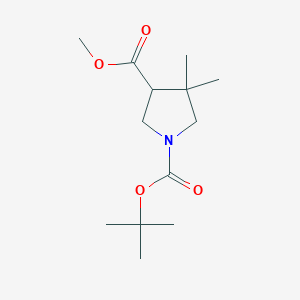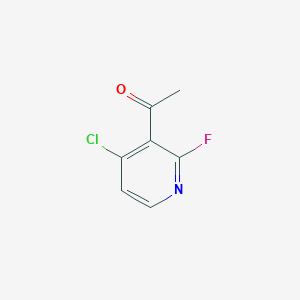
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dichloropyridine.
Alkylation: The 3,5-dichloropyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors for efficient alkylation.
Chiral Catalysts: Employing chiral catalysts to enhance the enantioselectivity of the reaction.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
化学反应分析
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Binding Affinity: The presence of the pyridine ring and chlorine substituents enhances its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
®-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine: The enantiomer of the compound with different biological activity.
3,5-Dichloropyridine: The parent compound without the amine and methyl groups.
2-Methylpropan-1-amine: The amine component without the pyridine ring.
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H12Cl2N2 |
|---|---|
分子量 |
219.11 g/mol |
IUPAC 名称 |
(1S)-1-(3,5-dichloropyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(2)8(12)9-7(11)3-6(10)4-13-9/h3-5,8H,12H2,1-2H3/t8-/m0/s1 |
InChI 键 |
PURBBUCNBPGUDY-QMMMGPOBSA-N |
手性 SMILES |
CC(C)[C@@H](C1=C(C=C(C=N1)Cl)Cl)N |
规范 SMILES |
CC(C)C(C1=C(C=C(C=N1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


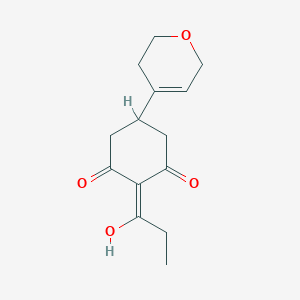
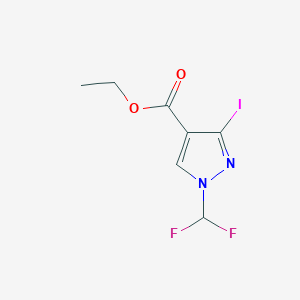
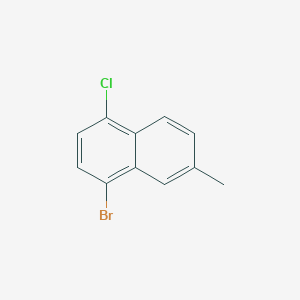
![7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine](/img/structure/B12957378.png)
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)


